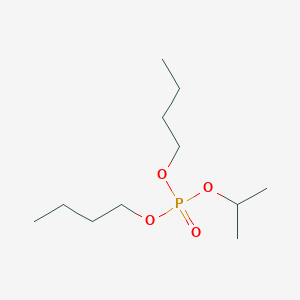![molecular formula C13H11N3O3 B14622557 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile CAS No. 57097-47-9](/img/structure/B14622557.png)
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group, a nitrophenylmethoxy group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile typically involves the reaction of 5-methyl-1H-pyrrole-2-carbonitrile with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
科学研究应用
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Possible applications in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets through its nitrophenyl and pyrrole moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
5-Methyl-1H-pyrrole-2-carbonitrile: Lacks the nitrophenylmethoxy group, making it less versatile in chemical reactions.
4-Nitrophenylmethoxy derivatives: Similar in structure but may have different substituents on the pyrrole ring.
1H-pyrrole-2-carbonitrile derivatives: Various derivatives with different substituents can exhibit different chemical and biological properties.
Uniqueness
5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitrophenyl and pyrrole moieties allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
57097-47-9 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
5-methyl-1-[(4-nitrophenyl)methoxy]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O3/c1-10-2-5-13(8-14)15(10)19-9-11-3-6-12(7-4-11)16(17)18/h2-7H,9H2,1H3 |
InChI 键 |
IQXPAOUPZWGAJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1OCC2=CC=C(C=C2)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
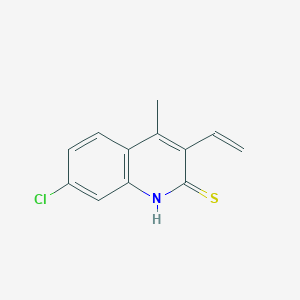
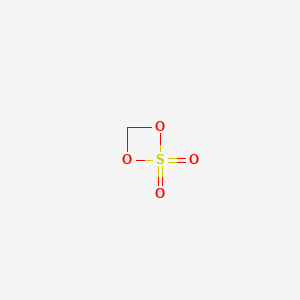
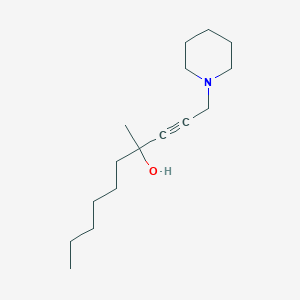
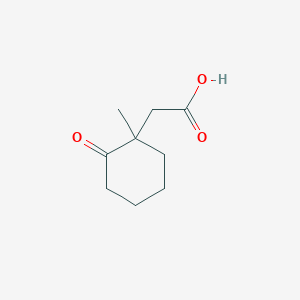
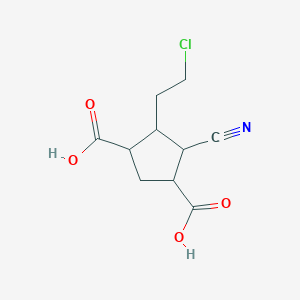
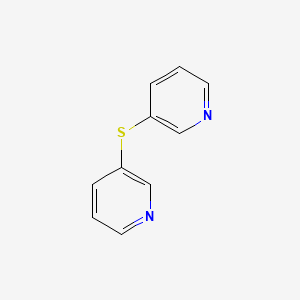
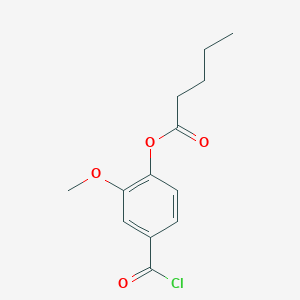
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
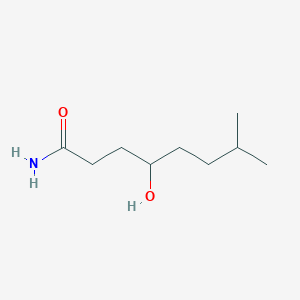
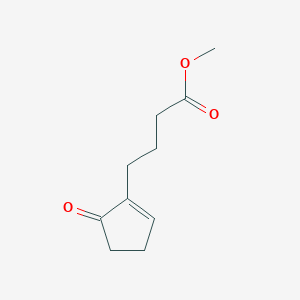
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
